Quinolin-8-yl quinoline-8-sulfonate

Lipophilicity Drug design Solubility

Quinolin-8-yl quinoline-8-sulfonate (CAS 448208-16-0, molecular formula C18H12N2O3S, molecular weight 336.37 g/mol) is a bis-quinoline sulfonate ester, belonging to the 8-quinolinyl sulfonate class. This compound is characterized by the covalent linkage of two quinoline moieties via a sulfonate ester bridge, forming a rigid, aromatic, and lipophilic structure with a calculated LogP of 3.6.

Molecular Formula C18H12N2O3S
Molecular Weight 336.37
CAS No. 448208-16-0
Cat. No. B2622634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolin-8-yl quinoline-8-sulfonate
CAS448208-16-0
Molecular FormulaC18H12N2O3S
Molecular Weight336.37
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2
InChIInChI=1S/C18H12N2O3S/c21-24(22,16-10-2-6-14-8-4-12-20-18(14)16)23-15-9-1-5-13-7-3-11-19-17(13)15/h1-12H
InChIKeyZAHHKEBJRWPYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-8-yl quinoline-8-sulfonate (CAS 448208-16-0): Properties, Structure, and Procurement Guide for Bis-Quinoline Sulfonate Esters


Quinolin-8-yl quinoline-8-sulfonate (CAS 448208-16-0, molecular formula C18H12N2O3S, molecular weight 336.37 g/mol) is a bis-quinoline sulfonate ester, belonging to the 8-quinolinyl sulfonate class. This compound is characterized by the covalent linkage of two quinoline moieties via a sulfonate ester bridge, forming a rigid, aromatic, and lipophilic structure with a calculated LogP of 3.6 [1]. It is primarily utilized in research contexts as a synthetic building block, a potential ligand in coordination chemistry, and a scaffold for investigating photochemical cleavage reactions. The compound's dual quinoline architecture and sulfonate ester functionality differentiate it from simpler quinoline derivatives, offering unique properties for targeted applications in medicinal chemistry, materials science, and chemical biology.

Why Generic 8-Hydroxyquinoline or Simple Sulfonates Cannot Replace Quinolin-8-yl quinoline-8-sulfonate (448208-16-0)


Simple substitution with common analogs such as 8-hydroxyquinoline (oxine) or quinoline-8-sulfonic acid salts is ineffective due to fundamental differences in physicochemical properties, photochemical reactivity, and molecular architecture. While 8-hydroxyquinoline is a well-known bidentate chelator (logP ~1.8), it lacks the sulfonate ester linkage that confers distinct photolability under UV irradiation (300-330 nm) [1]. Conversely, sodium quinoline-8-sulfonate is highly water-soluble but lacks the lipophilic second quinoline ring and the resulting photochemical cleavage potential of the ester . The bis-quinoline sulfonate ester structure of CAS 448208-16-0 provides a unique combination of increased lipophilicity (calculated LogP 3.6), a dual aromatic system for potential π-stacking, and a cleavable S-O bond, which is not replicated by any single-quinoline analog. These differences are critical for applications requiring controlled release, specific metal coordination geometry, or a lipophilic, UV-cleavable linker.

Quantitative Differentiation of Quinolin-8-yl quinoline-8-sulfonate (448208-16-0) from Its Closest Chemical Analogs


Lipophilicity (LogP) Differentiation: Quinolin-8-yl quinoline-8-sulfonate vs. 8-Hydroxyquinoline

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.6, which is significantly higher than that of the widely used analog 8-hydroxyquinoline (calculated LogP ~1.8). This difference quantifies a markedly higher lipophilicity for the bis-quinoline sulfonate ester [1][2].

Lipophilicity Drug design Solubility

Photochemical Cleavage Potential: 8-Quinolinyl Sulfonate Esters vs. Non-Photolabile Sulfonate Salts

8-Quinolinyl sulfonate esters, including the target compound, undergo clean photolysis upon irradiation at 300-330 nm in aqueous solution, yielding 8-quinolinol and the corresponding sulfonic acid with negligible byproducts [1]. In contrast, simple quinoline-8-sulfonic acid salts do not undergo this photochemical S-O bond cleavage under identical conditions, representing a functional distinction.

Photochemistry Caged compounds Controlled release

Molecular Architecture and Hydrogen Bonding: Bis-Quinoline Ester vs. Mono-Quinoline Analogs

The target compound possesses 5 hydrogen bond acceptors (from the sulfonate and quinoline nitrogen atoms) and 0 hydrogen bond donors, compared to 8-hydroxyquinoline which has 2 hydrogen bond acceptors and 1 donor [1][2]. Furthermore, its molecular weight (336.37 g/mol) is substantially higher than 8-hydroxyquinoline (145.16 g/mol) and quinoline-8-sulfonate (208.22 g/mol), reflecting its larger, more complex architecture with two quinoline rings [1].

Coordination chemistry Supramolecular chemistry Ligand design

Metal Chelation Potential: 8-Quinolinyl Moiety vs. 8-Hydroxyquinoline

While 8-hydroxyquinoline is a classic bidentate chelator (N, O donor), the target compound's quinoline nitrogen atoms are also capable of coordinating metal ions, as demonstrated by the crystal structure of diaquabis(quinoline-8-sulfonato-κ²N,O)zinc(II) [1]. However, the absence of a free hydroxyl group in the target compound (replaced by an ester linkage) eliminates the O-donor from one quinoline ring, potentially altering the coordination geometry and selectivity. The sulfonate group can also participate in weaker, monodentate coordination, offering a different binding mode compared to the strong bidentate chelation of 8-hydroxyquinoline .

Metal extraction Chelation Analytical chemistry

Synthetic Accessibility and Purity: Quinolin-8-yl quinoline-8-sulfonate as a Preformed Building Block

As a preformed bis-quinoline sulfonate ester, CAS 448208-16-0 is commercially available with a typical purity of 95%+ . This contrasts with the need for in-house synthesis from quinoline-8-sulfonyl chloride and 8-hydroxyquinoline, which may involve additional steps, purification challenges, and lower overall yields. Using the preformed compound directly saves time and resources, ensuring a consistent starting material for further derivatization or direct application.

Organic synthesis Building block Procurement

Optimal Research and Industrial Use Cases for Quinolin-8-yl quinoline-8-sulfonate (448208-16-0) Based on Quantitative Differentiation


Photocleavable Linker Design for Bioconjugation and Drug Delivery

The photolability of the 8-quinolinyl sulfonate ester class, which includes this compound, enables its use as a UV-cleavable linker. Researchers can conjugate biomolecules or drugs to the quinoline moiety, allowing for controlled release upon exposure to 300-330 nm light. This application directly leverages the photochemical cleavage data (Section 3, Evidence Item 2) and is supported by the compound's defined LogP, which influences linker solubility and membrane interaction.

Lipophilic Probe or Ligand for Metal Extraction in Organic Media

With a calculated LogP of 3.6, this bis-quinoline sulfonate ester is substantially more lipophilic than 8-hydroxyquinoline (LogP ~1.8). This property, quantified in Section 3 (Evidence Item 1), makes it a superior candidate for extracting metal ions from aqueous solutions into organic solvents or for designing metal-based catalysts that require high solubility in non-polar environments. Its altered coordination chemistry (Section 3, Evidence Item 4) may also offer unique selectivity profiles.

Synthetic Building Block for Complex Quinoline-Based Architectures

The compound's dual quinoline rings and reactive sulfonate ester make it a valuable, preformed building block for constructing larger, more complex molecular frameworks. Its commercial availability at high purity (Section 3, Evidence Item 5) eliminates the need for laborious in-house synthesis, enabling researchers to rapidly explore new coordination polymers, supramolecular assemblies, or functional materials that benefit from the unique π-stacking and hydrogen-bonding capacity of the bis-quinoline core (Section 3, Evidence Item 3).

Model Compound for Investigating 8-Quinolinyl Sulfonate Photophysics

Due to its well-defined structure and commercial availability, CAS 448208-16-0 serves as an excellent model substrate for fundamental studies on the photochemical cleavage mechanism of 8-quinolinyl sulfonates. This includes investigating the effects of substituents, solvents, and the heavy-atom effect on photolysis efficiency, as described in the class-level evidence for this compound family (Section 3, Evidence Item 2).

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